
3-Acetamido-3-deoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-deoxy-D-glucose is a chemically modified sugar molecule, where the hydroxyl group at the third position is replaced by an acetamido group, removing the oxygen atom from this position. This modification imparts unique chemical and physical properties to the molecule, distinguishing it from its natural counterpart, D-glucose.
Synthesis Analysis
Synthesis of derivatives similar to 3-Acetamido-3-deoxy-D-glucose involves multiple steps, including protection and deprotection of functional groups, use of specific reagents to introduce the acetamido group, and manipulation of the sugar's ring structure for the desired modifications. For example, the synthesis and structural analysis of related compounds have been demonstrated through various chemical pathways, highlighting the complexity and versatility of synthetic carbohydrate chemistry (Brimacombe et al., 1967).
Molecular Structure Analysis
The molecular structure of 3-Acetamido-3-deoxy-D-glucose and related compounds can be analyzed through crystallography and spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and the configuration of its acetamido and deoxy modifications. For instance, studies on enzymes involved in the biosynthesis of related deoxy sugars provide insights into the molecular configurations and interactions important for their biological functions (Thoden et al., 2009).
Scientific Research Applications
Structural Analysis and Biosynthesis
Biosynthesis of Unusual Deoxyamino Sugars 3-Acetamido-3,6-dideoxy-alpha-D-glucose, also known as Quip3NAc, is a notable deoxyamino sugar involved in the biosynthesis of dTDP-linked sugars in certain bacteria. Thoden et al. (2009) investigated the enzyme QdtB, crucial for the penultimate step in the production of dTDP-Quip3NAc, providing insights into its structural and functional roles in bacterial O-antigens and S-layers. The study's structural analysis helps understand the biochemical pathways leading to the synthesis of this unique sugar derivative, which is essential for bacterial cell wall composition and potential targets for antibiotic development (Thoden et al., 2009).
Glycosylation and Derivative Synthesis
Efficient Conversion to N-acetyl-D-galactosamine Derivatives Feng and Ling (2010) demonstrated an efficient transformation process from N-acetyl-D-glucosamine to N-acetyl-D-galactosamine derivatives. This transformation is significant for the synthesis of various monosaccharides and disaccharides, showcasing the chemical flexibility and utility of 3-Acetamido-3-deoxy-D-glucose in producing valuable compounds for research and therapeutic applications (Feng & Ling, 2010).
Antitumor and Apoptotic Activities
Synthesis and Antitumor Activity Research by Myszka et al. (2003) involved the synthesis of diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives from 2-acetamido-2-deoxy-D-glucose hydrochloride (D-glucosamine hydrochloride). These compounds demonstrated antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia, underscoring the potential of 3-Acetamido-3-deoxy-D-glucose derivatives in cancer research (Myszka et al., 2003).
Glycoconjugate Biosynthesis Inhibition
Effects on Glycoconjugate Biosynthesis Berkin et al. (2000) explored the synthesis of 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose and their impact on glycoconjugate biosynthesis. The study provides evidence of the inhibitory effects of these analogues on glycoconjugate biosynthesis in hepatocytes, offering insights into the manipulation of glycosylation processes for therapeutic purposes (Berkin et al., 2000).
Future Directions
The future directions of research on 3-Acetamido-3-deoxy-D-glucose could involve further exploration of its synthesis and potential applications. β-N-Acetylhexosaminidases, which are involved in its synthesis, have shown potential for a range of unusual reactions and challenging applications in carbohydrate synthesis . This opens up possibilities for future research and development in this area .
properties
CAS RN |
14086-88-5 |
|---|---|
Product Name |
3-Acetamido-3-deoxy-D-glucose |
Molecular Formula |
C₈H₁₅NO₆ |
Molecular Weight |
221.21 |
synonyms |
N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



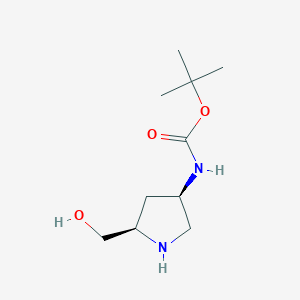
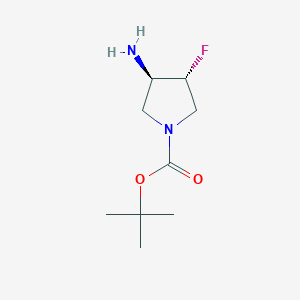
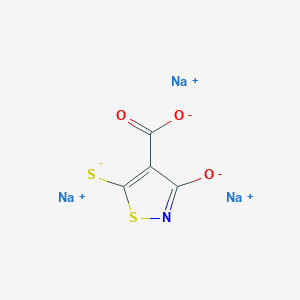
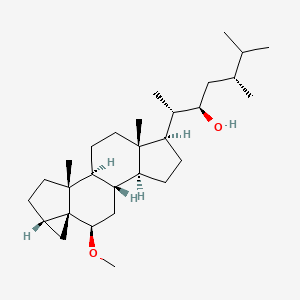
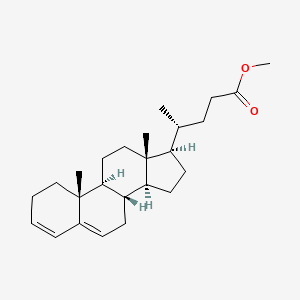
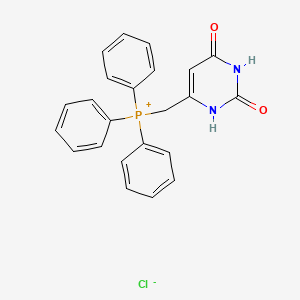
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
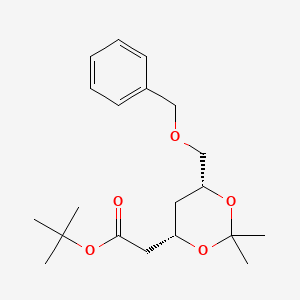
![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)
![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)